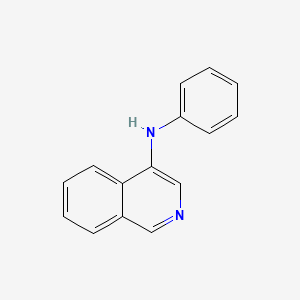

N-phenylisoquinolin-4-amine

Description

N-Phenylisoquinolin-4-amine is a heterocyclic compound characterized by an isoquinoline core substituted with a phenyl group at the 4-position via an amine linkage. These compounds are synthesized through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under microwave-assisted conditions, often employing palladium catalysts and aryl boronic acids or esters . Such methods yield high-purity products with modular substitution patterns, enabling fine-tuning of physicochemical and biological properties .

These derivatives exhibit diverse pharmacological activities, including antimalarial, antibacterial, and kinase inhibitory effects, depending on substituent groups. For example, electron-withdrawing substituents (e.g., halogens) enhance metabolic stability, while hydrophilic groups (e.g., piperazine) improve solubility .

Properties

IUPAC Name |

N-phenylisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDCQOGLAJMKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines under microwave irradiation conditions. This method offers high selectivity, short reaction times, and does not require a catalyst . Another method involves the reaction of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration to afford the isoquinoline structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-phenylisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

N-phenylisoquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these enzymes, this compound can disrupt their activity, leading to altered cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-phenylisoquinolin-4-amine analogs with other quinoline- and isoquinoline-based derivatives, focusing on structural features, synthesis, and biological activities.

4-Anilinoquinolines

Key Examples :

- Compound 30 (N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazol-3-yl)quinolin-4-amine): Features a thiadiazole substituent at the 7-position and a fluorobenzyloxy group at the 4-position. Synthesized via microwave-assisted Suzuki coupling (51% yield), this compound demonstrates potent antimalarial activity against Plasmodium falciparum due to its electron-deficient aromatic system and hydrogen-bonding capacity .

- Compound 7 (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine): Exhibits antibacterial activity (61.5% yield) attributed to the methoxy and benzyloxy groups, which enhance membrane permeability and target binding .

Comparison :

- Structural Differences : Compound 30 incorporates a thiadiazole ring, while Compound 7 uses methoxy/benzyloxy groups.

- Bioactivity : Thiadiazole derivatives target parasitic enzymes, whereas benzyloxy/methoxy analogs disrupt bacterial membranes .

4-Anilinoquinazolines

Key Example :

- 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amine Derivatives: These compounds, such as those in , replace the isoquinoline core with a quinazoline system. The morpholine group enhances solubility and kinase inhibitory activity (e.g., EGFR inhibition) through hydrogen bonding with ATP-binding pockets .

Comparison :

- Core Structure: Quinazoline lacks the fused benzene ring of isoquinoline, reducing planarity and altering binding modes.

- Activity: Quinazolines are more selective for tyrosine kinases, whereas 4-anilinoquinolines target broader enzyme families .

Nitroquinolines

Key Example :

- NQ20 (7-(Benzyloxy)-N-(4-ethoxyphenyl)-6-methoxy-3-nitroquinolin-4-amine): The nitro group at the 3-position increases electrophilicity, enabling covalent interactions with biological targets.

Comparison :

- Reactivity: Nitro groups introduce redox-active moieties absent in non-nitrated analogs like Compound 30.

- Applications: Nitroquinolines are explored for cytotoxic effects, whereas halogenated derivatives prioritize antiparasitic activity .

Data Table: Key Analog Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.